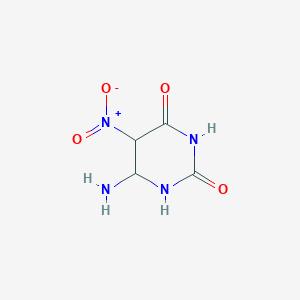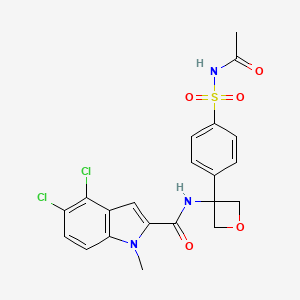
Phgdh-IN-4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phgdh-IN-4 is a small molecule inhibitor targeting the enzyme 3-phosphoglycerate dehydrogenase (PHGDH). PHGDH is a key enzyme in the serine biosynthesis pathway, which is crucial for the proliferation and survival of cancer cells. By inhibiting PHGDH, this compound aims to disrupt the metabolic processes that support cancer cell growth and survival .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Phgdh-IN-4 involves multiple steps, starting from commercially available starting materials. The synthetic route typically includes the formation of key intermediates through a series of chemical reactions such as condensation, cyclization, and functional group modifications. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves scaling up the reactions, optimizing reaction conditions for large-scale production, and ensuring consistent quality and purity of the final product. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .
化学反应分析
Types of Reactions
Phgdh-IN-4 undergoes various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
科学研究应用
Phgdh-IN-4 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the serine biosynthesis pathway and its role in cellular metabolism.
Biology: Employed in research to investigate the metabolic dependencies of cancer cells and the potential for targeting metabolic pathways in cancer therapy.
Medicine: Explored as a potential therapeutic agent for treating cancers that exhibit high PHGDH activity.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting metabolic pathways.
作用机制
Phgdh-IN-4 exerts its effects by inhibiting the activity of PHGDH, the enzyme responsible for the conversion of 3-phosphoglycerate to 3-phosphohydroxypyruvate in the serine biosynthesis pathway. By blocking this key step, this compound disrupts the production of serine and other downstream metabolites essential for cancer cell proliferation and survival. The inhibition of PHGDH also affects the redox balance and nucleotide synthesis in cancer cells, leading to reduced cell growth and increased cell death .
相似化合物的比较
Phgdh-IN-4 is compared with other PHGDH inhibitors such as CBR-5884, NCT-503, and PKUMDL-WQ-2101. While all these compounds target PHGDH, this compound is unique in its specific binding affinity and inhibitory potency. It has shown higher efficacy in preclinical studies compared to other inhibitors, making it a promising candidate for further development .
List of Similar Compounds
- CBR-5884
- NCT-503
- PKUMDL-WQ-2101
属性
分子式 |
C21H19Cl2N3O5S |
|---|---|
分子量 |
496.4 g/mol |
IUPAC 名称 |
N-[3-[4-(acetylsulfamoyl)phenyl]oxetan-3-yl]-4,5-dichloro-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C21H19Cl2N3O5S/c1-12(27)25-32(29,30)14-5-3-13(4-6-14)21(10-31-11-21)24-20(28)18-9-15-17(26(18)2)8-7-16(22)19(15)23/h3-9H,10-11H2,1-2H3,(H,24,28)(H,25,27) |
InChI 键 |
WLCIQZZFHWOHTD-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)C2(COC2)NC(=O)C3=CC4=C(N3C)C=CC(=C4Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 4-oxo-3,7a-dihydropyrrolo[3,2-d]pyrimidine-7-carboxylate](/img/structure/B12363208.png)
![L-Glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 5-(1-methyl-1-phenylethyl) ester](/img/structure/B12363210.png)
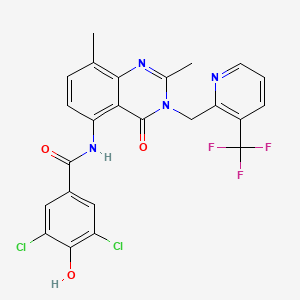
![1,3-Azetidinedicarboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1-(1,1-dimethylethyl) ester](/img/structure/B12363225.png)

![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidene-1,3-diazinan-2-one](/img/structure/B12363228.png)
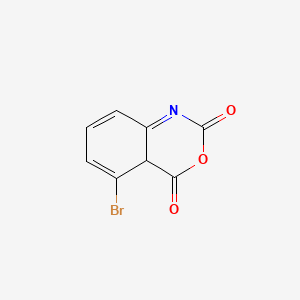

![N-[5-(2-chloro-5-fluorophenyl)-3-oxo-1,4,10,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),7,9,11-tetraen-7-yl]-3-fluoro-5-(trifluoromethyl)benzamide](/img/structure/B12363233.png)

![N-(1-cyclopropyl-2-oxopyridin-3-yl)-2-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)-7-propan-2-yloxyimidazo[1,2-a]pyrimidine-6-carboxamide](/img/structure/B12363237.png)
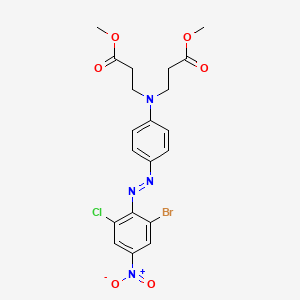
![1-[(3S,6S,6aR)-3-[[4-(3-fluorophenyl)pyrimidin-2-yl]amino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl]-3-benzylurea](/img/structure/B12363248.png)
